
2-(1H-1,2,4-Triazol-3-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,4-Triazol-3-yl)pyrimidine: is a heterocyclic compound that features both a triazole and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,4-Triazol-3-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with 1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions: 2-(1H-1,2,4-Triazol-3-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or triazole rings .
科学的研究の応用
Chemistry: 2-(1H-1,2,4-Triazol-3-yl)pyrimidine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for therapeutic development .
Medicine: Its ability to interact with biological targets makes it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its properties make it suitable for use in pesticides and as a component in advanced materials .
作用機序
The mechanism of action of 2-(1H-1,2,4-Triazol-3-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of certain kinases and proteases, which are involved in various disease pathways. The binding of the compound to these targets can disrupt their normal function, leading to therapeutic effects .
類似化合物との比較
- 2-(1H-1,2,4-Triazol-3-yl)pyridine
- 1,2,4-Triazole
- Pyrimidine derivatives
Comparison: 2-(1H-1,2,4-Triazol-3-yl)pyrimidine is unique due to the presence of both triazole and pyrimidine rings in its structure. This dual-ring system provides enhanced binding affinity and specificity for biological targets compared to compounds with only one of these rings. Additionally, the compound’s versatility in undergoing various chemical reactions makes it a valuable tool in synthetic chemistry .
特性
分子式 |
C6H5N5 |
|---|---|
分子量 |
147.14 g/mol |
IUPAC名 |
2-(1H-1,2,4-triazol-5-yl)pyrimidine |
InChI |
InChI=1S/C6H5N5/c1-2-7-5(8-3-1)6-9-4-10-11-6/h1-4H,(H,9,10,11) |
InChIキー |
JYMKNRXYRVQXCV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)C2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methylpyrimido[5,4-e][1,2,4]triazine](/img/structure/B13095483.png)
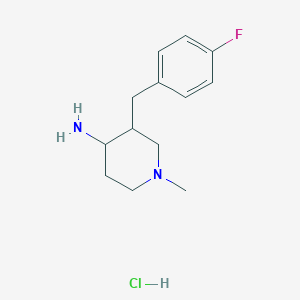
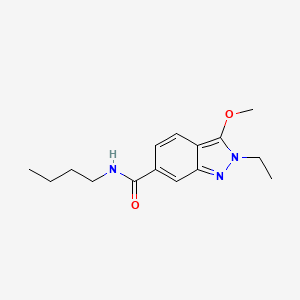

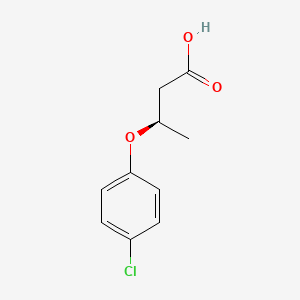

![1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B13095523.png)
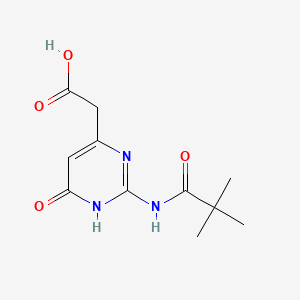

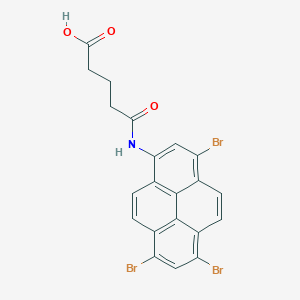

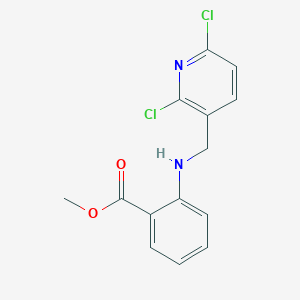
![3-(tert-Butyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095555.png)
